REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[CH:1]([CH3:2])([CH3:3])[N:4]1[C:5](=[O:20])[C:6]2([c:11]3[cH:12][cH:13][c:14]([N+:17]([O-:18])=[O:19])[cH:15][cH:16]3)[CH2:7][CH:8]2[C:9]1=[O:10]>>[CH:1]([CH3:2])([CH3:3])[N:4]1[C:5](=[O:20])[C:6]2([c:11]3[cH:12][cH:13][c:14]([NH2:17])[cH:15][cH:16]3)[CH2:7][CH:8]2[C:9]1=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(C)N1C(=O)C2CC2(c2ccc([N+](=O)[O-])cc2)C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N1C(=O)C2CC2(c2ccc([N+](=O)[O-])cc2)C1=O
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Name
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Type
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product
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Smiles
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CC(C)N1C(=O)C2CC2(c2ccc(N)cc2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |